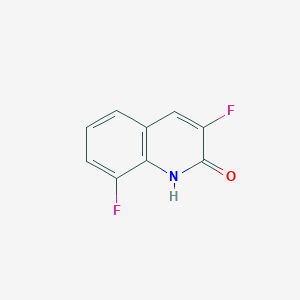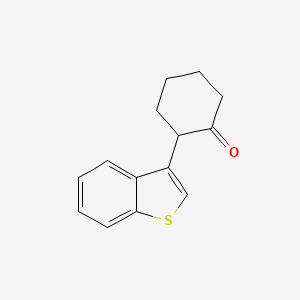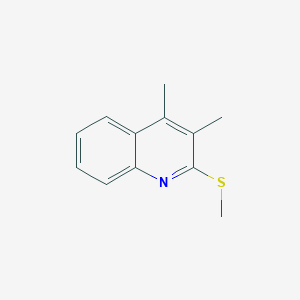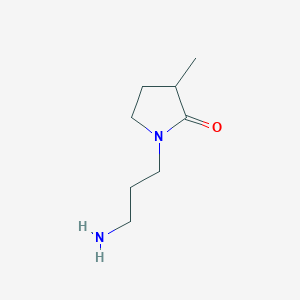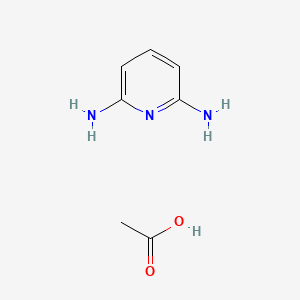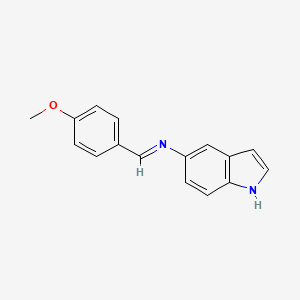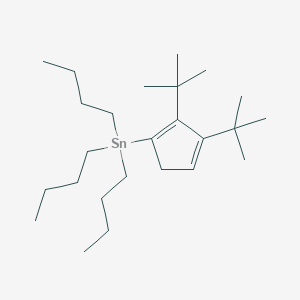
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane is an organotin compound known for its unique structure and properties. This compound features a cyclopentadienyl ring substituted with tert-butyl groups and bonded to a tin atom through a tributyl group. Organotin compounds like this one are of significant interest due to their applications in organic synthesis and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane typically involves the reaction of 2,3-DI-tert-butylcyclopenta-1,3-diene with tributyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as bromine or iodine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin halides .
科学的研究の応用
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
作用機序
The mechanism by which Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms in organic molecules, facilitating various chemical transformations. The cyclopentadienyl ring and tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity .
類似化合物との比較
Similar Compounds
Tributylcyclopentadienyltin: Similar structure but without the tert-butyl groups.
Tributylpropynylstannane: Contains a propynyl group instead of the cyclopentadienyl ring.
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane: Features a different heterocyclic ring structure.
Uniqueness
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane is unique due to the presence of the tert-butyl groups on the cyclopentadienyl ring, which provide steric hindrance and influence the compound’s reactivity. This makes it particularly useful in selective organic synthesis and as a catalyst in specific reactions .
特性
CAS番号 |
144467-00-5 |
|---|---|
分子式 |
C25H48Sn |
分子量 |
467.4 g/mol |
IUPAC名 |
tributyl-(2,3-ditert-butylcyclopenta-1,3-dien-1-yl)stannane |
InChI |
InChI=1S/C13H21.3C4H9.Sn/c1-12(2,3)10-8-7-9-11(10)13(4,5)6;3*1-3-4-2;/h8H,7H2,1-6H3;3*1,3-4H2,2H3; |
InChIキー |
QTSWSZBMYNRNEL-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=CC1)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


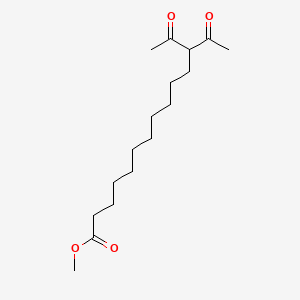
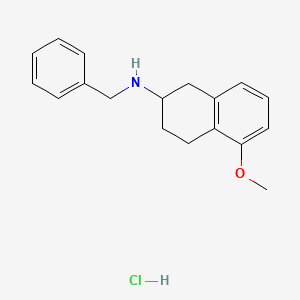
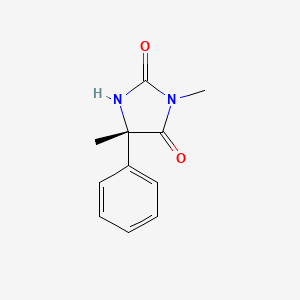
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)
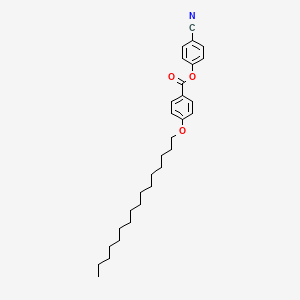
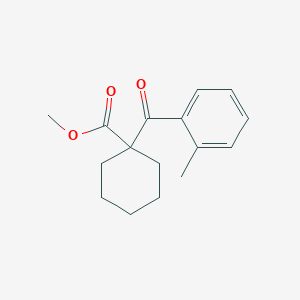
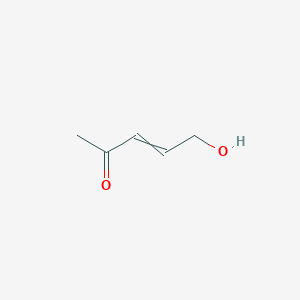
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
